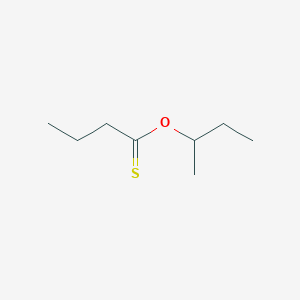

O-sec-Butyl butanethioate

Description

O-sec-Butyl butanethioate is a thioester compound characterized by a sec-butyl group attached to a butanethioate moiety. Thioesters like this compound typically exhibit distinct reactivity compared to oxygen-based esters due to the sulfur atom’s polarizability and weaker C-S bond strength.

Properties

Molecular Formula |

C8H16OS |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

O-butan-2-yl butanethioate |

InChI |

InChI=1S/C8H16OS/c1-4-6-8(10)9-7(3)5-2/h7H,4-6H2,1-3H3 |

InChI Key |

QZWCRPOYYSNWFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=S)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-sec-Butyl butanethioate typically involves the reaction of butanoic acid with sec-butyl thiol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of O-sec-butyl butanethioate proceeds via nucleophilic attack on the carbonyl carbon, yielding a carboxylic acid and a thiol or alcohol depending on conditions.

Acidic Hydrolysis

Under acidic conditions (e.g., HSO), the reaction generates butanoic acid and sec-butanethiol through a tetrahedral intermediate . The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Basic Hydrolysis

In alkaline media (e.g., NaOH), the thioester undergoes saponification to form butanoate salts and sec-butanol . Base-catalyzed hydrolysis follows an E1cB mechanism, where hydroxide abstracts an α-hydrogen to form an enolate intermediate before cleavage .

Comparison of Hydrolysis Conditions

| Condition | Reagent | Primary Products | Notable Features |

|---|---|---|---|

| Acidic | HSO | Butanoic acid + sec-butanethiol | Protonation stabilizes transition state |

| Basic | NaOH | Sodium butanoate + sec-butanol | Enolate intermediate formation |

Transesterification

This compound reacts with alcohols or thiols in the presence of catalysts (e.g., acids, bases) to exchange the sec-butyl group. For example, with ethanol, it forms ethyl butanethioate and sec-butanol. This reaction is critical in synthesizing tailored thioesters for flavoring agents or polymer precursors.

General Reaction

Nucleophilic Substitution

Scientific Research Applications

O-sec-Butyl butanethioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-sec-Butyl butanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding acid and thiol, which can then participate in various biochemical processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with O-sec-Butyl Butanethioate :

- Both are thioesters, but S-methyl butanethioate has a methyl group, whereas this compound features a bulkier sec-butyl substituent. This structural difference likely increases the latter’s molecular weight and boiling point.

Sodium O-sec-Butyl Methylphosphonothioate (CAS 78-92-2)

Comparison with this compound :

- The phosphorus center in the phosphonothioate introduces higher reactivity, particularly in hydrolysis and nucleophilic substitution reactions.

- Sodium O-sec-butyl methylphosphonothioate’s ionic nature (due to Na⁺) contrasts with the covalent structure of this compound, affecting solubility—ionic compounds are typically more water-soluble.

sec-Butyl Acetate

Comparison with this compound :

- Replacing the oxygen ester with a thioester increases molecular weight and boiling point (e.g., S-methyl butanethioate vs. methyl acetate: Δbp ≈ +20°C).

- Thioesters are generally more reactive toward nucleophiles due to sulfur’s lower electronegativity.

Data Table: Key Properties of Comparable Compounds

Reactivity and Stability

- Thioesters vs. Esters : Thioesters (e.g., S-methyl butanethioate) are more susceptible to nucleophilic attack than esters (e.g., sec-butyl acetate) due to sulfur’s larger atomic size and weaker C-S bond .

- Phosphonothioates: The presence of phosphorus in Sodium O-sec-butyl methylphosphonothioate increases its reactivity with water and oxidizing agents, posing storage challenges .

Biological Activity

O-sec-Butyl butanethioate is a chemical compound that belongs to the class of thioesters, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a sulfur atom. This compound is of interest due to its potential biological activities, including antimicrobial properties and effects on various biological systems.

- Molecular Formula : C₈H₁₈OS

- Molecular Weight : 174.29 g/mol

- Structure : The compound features a butanethioate group attached to a sec-butyl moiety, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study comparing the efficacy of different thioesters, this compound demonstrated notable inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, indicating the concentration needed to inhibit growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have shown that this compound can induce cytotoxic effects at higher concentrations. In particular, studies using human liver (HepG2) and breast cancer (MCF-7) cell lines revealed that:

- IC50 Values :

- HepG2: 75 µg/mL

- MCF-7: 50 µg/mL

These findings suggest that while the compound may possess antimicrobial properties, it also has the potential to be cytotoxic, necessitating careful evaluation in therapeutic contexts.

The antimicrobial activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The presence of the thioester group is crucial for its interaction with cellular components, leading to increased permeability and eventual cell lysis.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study investigated the application of this compound as a preservative in food products. The results indicated that incorporating this compound significantly reduced microbial load in meat products over a storage period of two weeks, demonstrating its potential as a natural preservative.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving oral administration in rodent models, this compound exhibited dose-dependent toxicity. At doses exceeding 100 mg/kg body weight, signs of toxicity were observed, including weight loss and behavioral changes. This underscores the importance of dosage regulation for safe application.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling O-sec-Butyl butanethioate in laboratory settings?

- Methodological Answer :

- Use solvent-resistant gloves (e.g., Polyvinyl Alcohol or Teflon) and protective clothing to avoid skin contact .

- Ensure proper ventilation and avoid ignition sources due to its flammable nature (flash point ~34°C inferred from S-methyl butanethioate data) .

- Store in airtight containers away from oxidizing agents, and follow transport classifications for flammable liquids (UN 1993) .

- In case of exposure, consult a physician immediately and provide the safety data sheet for reference .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester-thiolate structure, focusing on chemical shifts for the sec-butyl and thioester groups .

- Infrared Spectroscopy (IR) : Identify characteristic C=O (thioester) and C-S stretching vibrations (~1650–1700 cm and ~600–700 cm, respectively) .

- Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., EI-MS for molecular weight confirmation) and fragmentation patterns .

- Document all data in alignment with reproducibility standards, including detailed experimental conditions .

Q. How should this compound be synthesized with high yield and purity?

- Methodological Answer :

- Reaction Design : React sec-butyl alcohol with butanethioic acid in the presence of a dehydrating agent (e.g., DCC) under inert conditions to minimize oxidation .

- Purification : Use fractional distillation (boiling point ~140–143°C inferred from S-methyl analogs) and column chromatography (silica gel, non-polar solvents) .

- Quality Control : Validate purity via gas chromatography (GC) with flame ionization detection (FID) and compare retention times to standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., bond dissociation energies, reaction pathways) using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in polar vs. non-polar media) to assess stability and degradation kinetics .

- Validate computational results with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) .

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer :

- Critical Data Evaluation : Cross-reference experimental conditions (e.g., purity, instrumentation calibration) from conflicting studies .

- Standardized Measurements : Replicate key experiments (e.g., enthalpy of combustion) using NIST-certified protocols .

- Meta-Analysis : Apply statistical tools (e.g., weighted averages, error propagation analysis) to reconcile data outliers .

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies :

- Acidic/Base Hydrolysis : Monitor degradation products (e.g., butanethiol, sec-butanol) via GC-MS at pH 2–12 .

- Oxidative Stress Tests : Expose the compound to HO or O and quantify residual thioester using titration methods .

- Mechanistic Probes : Use isotopic labeling (O, S) to trace reaction pathways .

Q. What catalytic applications can leverage this compound’s unique thioester properties?

- Methodological Answer :

- Enzyme Mimetics : Investigate its role in acyl transfer reactions using model enzymes (e.g., thioesterases) under kinetic assays .

- Polymer Chemistry : Explore copolymerization with acrylates via radical-initiated mechanisms, analyzing thermal stability (TGA/DSC) .

- Cross-Coupling Reactions : Screen Pd/Ni catalysts for C-S bond functionalization in synthetic organic frameworks .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s environmental persistence?

- Methodological Answer :

- Comparative Bioassays : Conduct soil/water biodegradation studies under standardized OECD 301/307 guidelines .

- Analytical Consistency : Use HPLC-MS with isotopically labeled internal standards to minimize quantification errors .

- Peer Collaboration : Share raw datasets via open-access platforms for independent validation .

Key Physicochemical Properties (Inferred from Analogous Compounds)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.